2-phenyl-2-(phenylsulfanyl)-N-(prop-2-en-1-yl)acetamide
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Overview
Description
2-phenyl-2-(phenylsulfanyl)-N-(prop-2-en-1-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenyl group, a phenylsulfanyl group, and a prop-2-en-1-yl group attached to the acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-2-(phenylsulfanyl)-N-(prop-2-en-1-yl)acetamide typically involves the reaction of 2-phenyl-2-(phenylsulfanyl)acetic acid with prop-2-en-1-amine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-2-(phenylsulfanyl)-N-(prop-2-en-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form a sulfone derivative.
Reduction: The amide group can be reduced to form an amine derivative.
Substitution: The phenyl and phenylsulfanyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-phenyl-2-(phenylsulfonyl)-N-(prop-2-en-1-yl)acetamide.
Reduction: Formation of 2-phenyl-2-(phenylsulfanyl)-N-(prop-2-en-1-yl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: It can serve as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-phenyl-2-(phenylsulfanyl)-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets. The phenylsulfanyl group may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-2-(phenylsulfanyl)acetamide: Lacks the prop-2-en-1-yl group.
2-phenyl-2-(phenylsulfonyl)-N-(prop-2-en-1-yl)acetamide: Contains a sulfonyl group instead of a sulfanyl group.
2-phenyl-2-(phenylsulfanyl)-N-(prop-2-en-1-yl)ethylamine: Contains an amine group instead of an amide group.
Uniqueness
2-phenyl-2-(phenylsulfanyl)-N-(prop-2-en-1-yl)acetamide is unique due to the presence of both the phenylsulfanyl and prop-2-en-1-yl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H17NOS |
---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
2-phenyl-2-phenylsulfanyl-N-prop-2-enylacetamide |
InChI |
InChI=1S/C17H17NOS/c1-2-13-18-17(19)16(14-9-5-3-6-10-14)20-15-11-7-4-8-12-15/h2-12,16H,1,13H2,(H,18,19) |
InChI Key |
MCWZKEOTIFQDNS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C(C1=CC=CC=C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
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